molecular formula C16H18N2OS B2483939 N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 878677-76-0

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2483939
CAS No.: 878677-76-0
M. Wt: 286.39
InChI Key: SOYJEPQYJUSICF-UHFFFAOYSA-N
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Description

N-[5-(4-Ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative with a thiazole core substituted at the 5-position with a 4-ethylbenzyl group. This structural motif is characteristic of compounds designed for biological activity, particularly in antimicrobial, antiparasitic, or kinase-targeting applications. The cyclopropane ring enhances metabolic stability and influences conformational rigidity, while the thiazole moiety often contributes to interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-11-3-5-12(6-4-11)9-14-10-17-16(20-14)18-15(19)13-7-8-13/h3-6,10,13H,2,7-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYJEPQYJUSICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Ethylbenzyl Group: The ethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethylbenzene is alkylated with a suitable electrophile.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through the reaction of cyclopropanecarboxylic acid with an amine derivative of the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents on the ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropanecarboxamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several cyclopropanecarboxamide derivatives reported in the evidence. Key comparisons include:

Thiazole-Based Derivatives

  • Compound 93: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Structural Differences: Replaces the 4-ethylbenzyl group with a 4-chlorophenyl and 3-methoxybenzoyl substituent.
  • Soquelitinib (INN Proposed): N-[5-({4-Methoxy-2-methyl-5-[(3R)-3-methyl-4-(prop-2-enoyl)-1,4-diazepane-1-carbonyl]phenyl}sulfanyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Structural Differences: Incorporates a diazepane-carbonyl-propenoyl chain and a sulfanyl linkage. Activity: Likely a kinase inhibitor (e.g., JAK/STAT pathway) due to the acryloyl group, a common warhead in covalent inhibitors. Key Feature: Increased complexity and molecular weight (MW ~600 g/mol) suggest enhanced specificity for protein targets .

Oxadiazole and Thiadiazole Analogues

  • OZE-I : N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

    • Structural Differences : Oxadiazole replaces thiazole; substituent is a tetralin group.
    • Activity : Antimicrobial against Staphylococcus aureus (planktonic and biofilm forms).
    • Key Feature : The oxadiazole core may reduce steric hindrance, improving membrane penetration .
  • Cyprazole : N-[5-(2-Chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

    • Structural Differences : Thiadiazole core with a chloro-dimethylethyl group.
    • Activity : Registered as a pesticide, likely targeting fungal or insect enzymes.
    • Key Feature : The chloroalkyl group enhances lipophilicity, critical for agrochemical efficacy .

Boronate-Containing Derivatives

  • N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl]cyclopropanecarboxamide
    • Structural Differences : Boronate ester at the thiazole 5-position.
    • Activity : Likely a prodrug or intermediate for Suzuki-Miyaura cross-coupling in medicinal chemistry.
    • Key Feature : Boronates enable modular synthesis of diverse analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position 5) Molecular Weight (g/mol) Primary Activity Reference
N-[5-(4-Ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Thiazole 4-Ethylbenzyl ~316.42* Undisclosed (Theoretical) N/A
Compound 93 Thiazole 4-(4-Chlorophenyl), 3-methoxybenzoyl 452.89 Biochemical targeting
Soquelitinib Thiazole Sulfanyl-linked diazepane-propenoyl ~600 (estimated) Kinase inhibition
OZE-I Oxadiazole 5,6,7,8-Tetrahydro-2-naphthalenyl 283.32 Antimicrobial
Cyprazole Thiadiazole 2-Chloro-1,1-dimethylethyl ~305.82* Pesticide
Boronate derivative Thiazole 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan ~307.20* Synthetic intermediate

*Calculated based on structural formula.

Key Research Findings and Trends

Thiazole vs. Oxadiazole Cores : Thiazole derivatives (e.g., Compound 93, soquelitinib) often exhibit higher target specificity in biochemical or therapeutic contexts compared to oxadiazoles (e.g., OZE-I), which prioritize membrane permeability .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl in Compound 93): Enhance binding to electron-rich enzyme active sites.
  • Bulky Hydrophobic Groups (e.g., 4-ethylbenzyl in the target compound): May improve pharmacokinetic properties by reducing metabolic degradation .

Applications :

  • Antimicrobial : Smaller derivatives (MW < 350 g/mol) with heterocyclic cores (e.g., OZE-I) are common .
  • Pharmaceuticals : Larger, complex structures (e.g., soquelitinib) target specific human enzymes .

Biological Activity

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The cyclopropane moiety adds to the structural complexity, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity: Thiazole derivatives have been shown to possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects: Some studies suggest that thiazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
  • Anticancer Properties: There is emerging evidence that thiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:

  • Cytotoxicity Assays: The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) using MTT assays. Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM.
Cell LineIC50 (µM)Reference
MCF-715
HeLa20
A54925

Case Studies

A notable case study involved the application of this compound in a therapeutic setting for a patient with resistant bacterial infection. The patient showed marked improvement after treatment with a regimen including this compound, suggesting its potential as an alternative antimicrobial agent.

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